molecular formula C9H12N2O4S B3289746 2-(4-Aminobenzamido)ethanesulfonic acid CAS No. 860707-78-4

2-(4-Aminobenzamido)ethanesulfonic acid

Cat. No.: B3289746
CAS No.: 860707-78-4
M. Wt: 244.27 g/mol
InChI Key: PTTQTZYVOHNEEH-UHFFFAOYSA-N
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Description

2-(4-Aminobenzamido)ethanesulfonic acid: is a white to off-white crystalline solid with good solubility in water. It is a weak acid with low acidity and is commonly used in biochemical research as a buffering agent, particularly in the pH range of 7 to 8 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Aminobenzamido)ethanesulfonic acid is typically synthesized by reacting ethanesulfonic acid with p-phenylenediamine in the presence of benzoyl chloride . This reaction involves the formation of an amide bond between the amino group of p-phenylenediamine and the carboxyl group of ethanesulfonic acid.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminobenzamido)ethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Aminobenzamido)ethanesulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Aminobenzamido)ethanesulfonic acid involves its ability to stabilize the pH of solutions, making it an effective buffering agent. It interacts with hydrogen ions in the solution, preventing significant changes in pH. This property is crucial in biochemical and enzymatic reactions where pH stability is essential .

Comparison with Similar Compounds

Uniqueness: 2-(4-Aminobenzamido)ethanesulfonic acid is unique due to its specific amide bond formation and its effective buffering range in the pH 7 to 8 range. This makes it particularly useful in biochemical applications where precise pH control is required.

Properties

IUPAC Name

2-[(4-aminobenzoyl)amino]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c10-8-3-1-7(2-4-8)9(12)11-5-6-16(13,14)15/h1-4H,5-6,10H2,(H,11,12)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTQTZYVOHNEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729411
Record name 2-(4-Aminobenzamido)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860707-78-4
Record name 2-(4-Aminobenzamido)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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